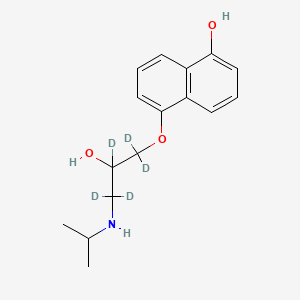
5-Hydroxy Propranolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propranolol-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The compound has the molecular formula C16H16D5NO3 and a molecular weight of 280.37 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propranolol-d5 involves the hydroxylation of propranolol. One method involves the use of evolved self-sufficient peroxygenases to catalyze the selective oxyfunctionalization of C-H bonds in propranolol . This method is advantageous due to its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of propranolol, the precursor to this compound, typically involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthoxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce this compound can be achieved using biocatalysts or chemical reagents under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Glucuronidation: Involves the conjugation of glucuronic acid to the hydroxyl group, facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs).
Common Reagents and Conditions
Oxidation: Requires cytochrome P450 enzymes and cofactors.
Glucuronidation: Utilizes UGT enzymes and uridine diphosphate glucuronic acid (UDPGA).
Major Products
Aplicaciones Científicas De Investigación
5-Hydroxy Propranolol-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and stability studies.
Biology: To study metabolic pathways and enzyme kinetics.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Used in the development and validation of analytical methods for quality control.
Mecanismo De Acción
5-Hydroxy Propranolol-d5 exerts its effects by interacting with beta-adrenergic receptors. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline . This leads to decreased heart rate, reduced myocardial contractility, and vasodilation . The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypropranolol: Another hydroxylated metabolite of propranolol with similar beta-blocking activity.
7-Hydroxypropranolol: Also a hydroxylated metabolite with comparable pharmacological properties.
Uniqueness
5-Hydroxy Propranolol-d5 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques for tracing and quantifying metabolic pathways . This labeling allows for precise and accurate measurements in pharmacokinetic studies, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
Clave InChI |
WMYPGILKDMWISO-LQBDHZFKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


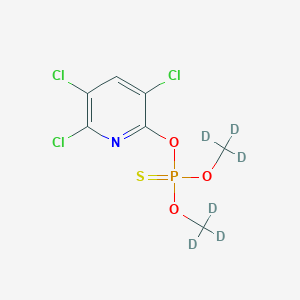

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

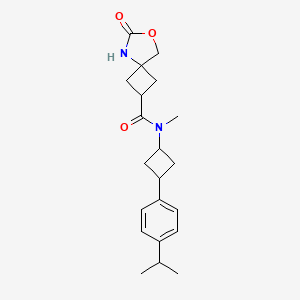
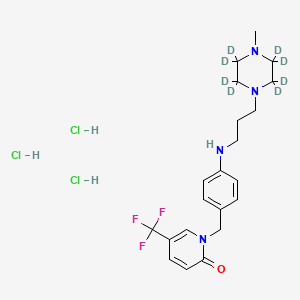
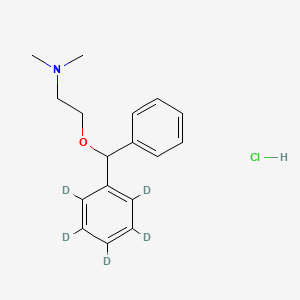
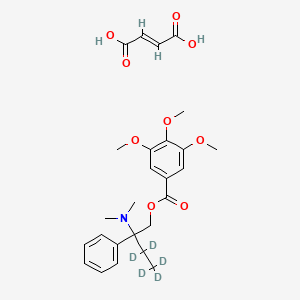
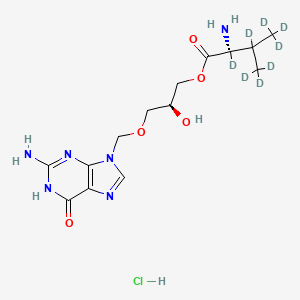

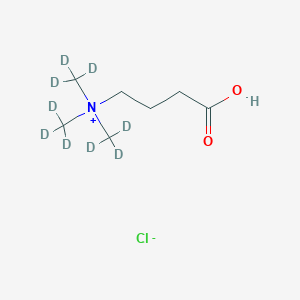
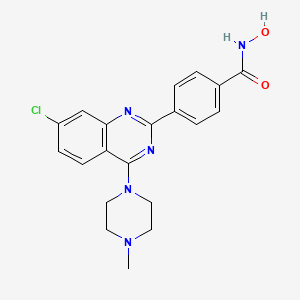
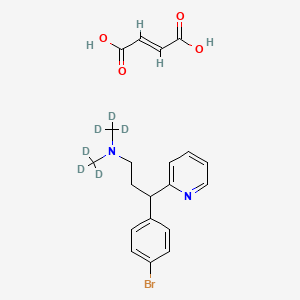
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
